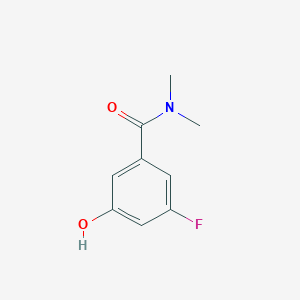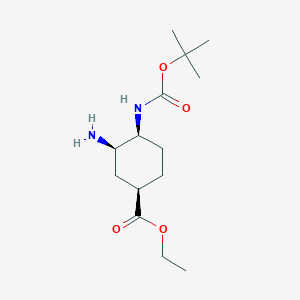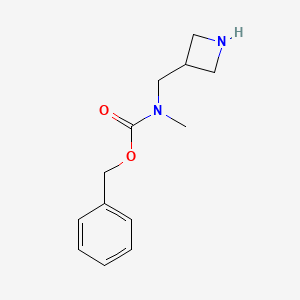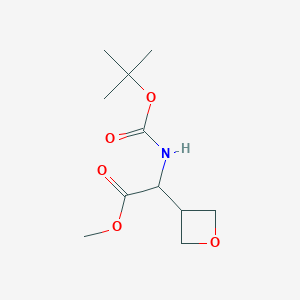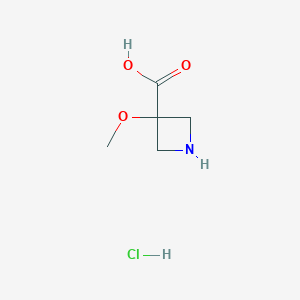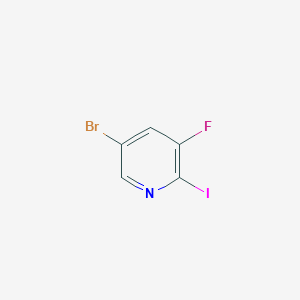
5-溴-3-氟-2-碘吡啶
描述
5-Bromo-3-fluoro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
科学研究应用
5-Bromo-3-fluoro-2-iodopyridine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
5-Bromo-3-fluoro-2-iodopyridine is a unique organic intermediate It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that halogenated pyridines can interact with their targets through halogen bonding, hydrogen bonding, and other intermolecular interactions . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Halogenated pyridines are often involved in various biochemical reactions, including substitution reactions and cyclization .
Result of Action
It’s known that halogenated pyridines can have various biological effects depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-fluoro-2-iodopyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
5-Bromo-3-fluoro-2-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating halogenation and cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 5-Bromo-3-fluoro-2-iodopyridine on cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression. The compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. For example, it may affect the phosphorylation status of proteins involved in signal transduction pathways, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Bromo-3-fluoro-2-iodopyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s halogen atoms enable it to form strong halogen bonds with target molecules, enhancing its binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-fluoro-2-iodopyridine can vary over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In vitro studies have shown that its activity can diminish over time, necessitating careful handling and storage to maintain its efficacy. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can induce sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-fluoro-2-iodopyridine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
5-Bromo-3-fluoro-2-iodopyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-fluoro-2-iodopyridine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can be influenced by factors such as its lipophilicity and molecular size, affecting its accumulation in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where the pyridine ring is first iodinated, followed by bromination and fluorination. The reaction conditions for these steps often require the use of strong oxidizing agents and specific catalysts to achieve selective halogenation.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-fluoro-2-iodopyridine is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient halogenation.
化学反应分析
Types of Reactions: 5-Bromo-3-fluoro-2-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its transformation into other valuable compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various halogenated pyridines, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
相似化合物的比较
5-Bromo-3-fluoro-2-iodopyridine is similar to other halogenated pyridines, such as 2-bromopyridine, 3-fluoropyridine, and 2-iodopyridine. its unique combination of halogens makes it particularly valuable for specific applications. The presence of multiple halogens on the pyridine ring enhances its reactivity and versatility in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
5-bromo-3-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQFFYXJLITMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


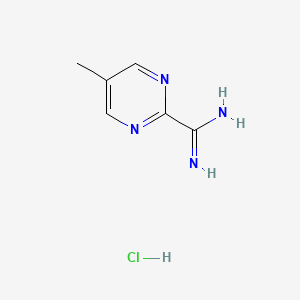
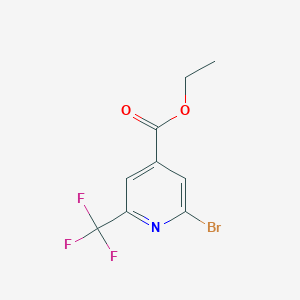
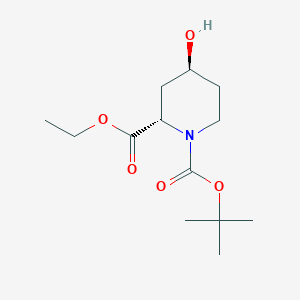
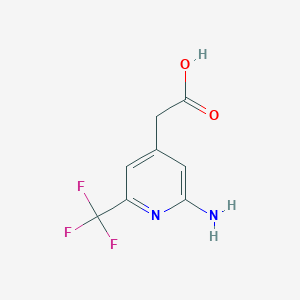
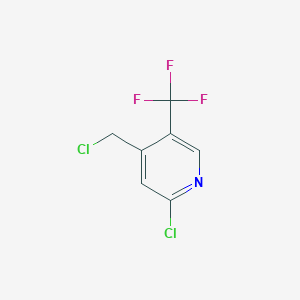
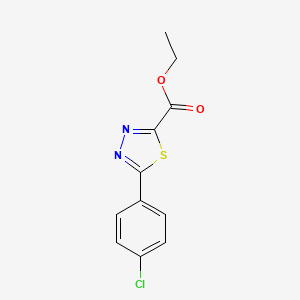
![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)
